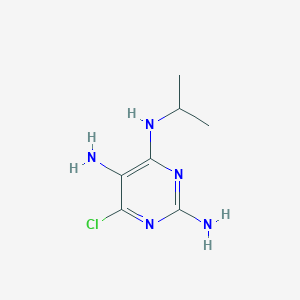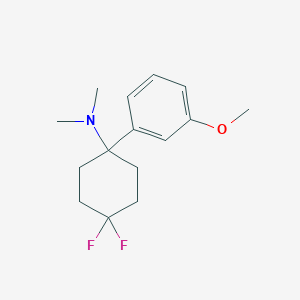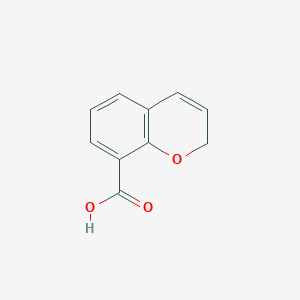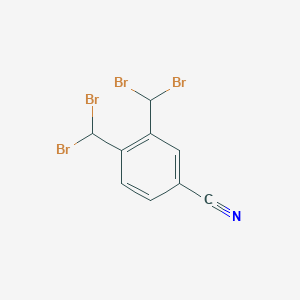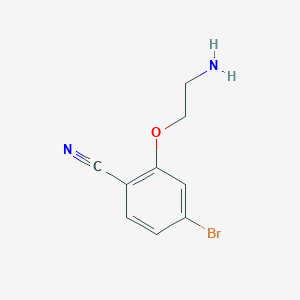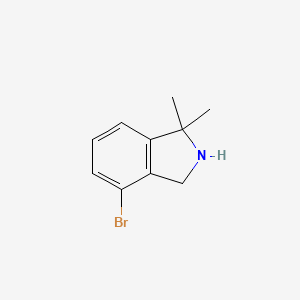
4-Bromo-1,1-dimethylisoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,1-dimethylisoindoline is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. The presence of a bromine atom and two methyl groups on the isoindoline ring imparts unique chemical characteristics to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,1-dimethylisoindoline typically involves the bromination of 1,1-dimethylisoindoline. One common method is the radical bromination reaction, where 1,1-dimethylisoindoline is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the bromination process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
4-Bromo-1,1-dimethylisoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindoline oxides.
Reduction Reactions: Reduction of the bromine atom can yield 1,1-dimethylisoindoline.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of 4-azido-1,1-dimethylisoindoline or 4-thio-1,1-dimethylisoindoline.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 1,1-dimethylisoindoline.
科学研究应用
4-Bromo-1,1-dimethylisoindoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Bromo-1,1-dimethylisoindoline involves its interaction with specific molecular targets. The bromine atom and the isoindoline ring can participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1-Dimethylisoindoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.
4-Chloro-1,1-dimethylisoindoline: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoro-1,1-dimethylisoindoline: Contains a fluorine atom, which can significantly alter its chemical behavior and biological activity.
Uniqueness
4-Bromo-1,1-dimethylisoindoline is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and other chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C10H12BrN |
|---|---|
分子量 |
226.11 g/mol |
IUPAC 名称 |
7-bromo-3,3-dimethyl-1,2-dihydroisoindole |
InChI |
InChI=1S/C10H12BrN/c1-10(2)8-4-3-5-9(11)7(8)6-12-10/h3-5,12H,6H2,1-2H3 |
InChI 键 |
XUPPWEHXBVKPJF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(CN1)C(=CC=C2)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoropyrazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13333345.png)
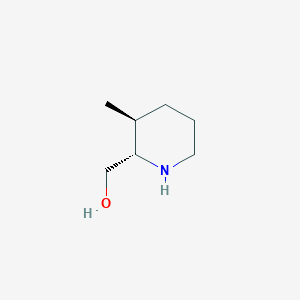
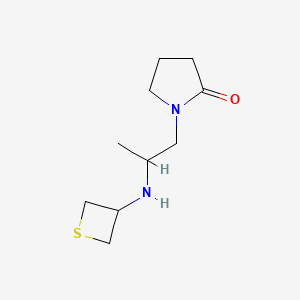
![3H-Spiro[furo[2,3-b]pyridine-2,4'-piperidin]-3-amine](/img/structure/B13333363.png)
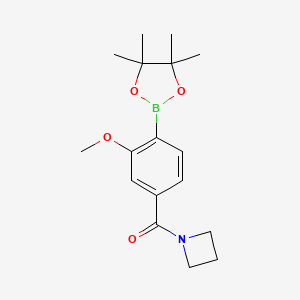
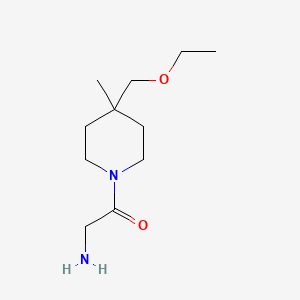
![5-Chloro-2-morpholinooxazolo[4,5-b]pyridine](/img/structure/B13333382.png)
